Technical Whitepaper: 2,3-Dimethyl-2H-indazole-4-boronic Acid in Advanced Drug Discovery
Technical Whitepaper: 2,3-Dimethyl-2H-indazole-4-boronic Acid in Advanced Drug Discovery
Executive Summary
The 2,3-dimethyl-2H-indazole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as a superior bioisostere for phenols and unprotected indoles[1]. Central to the functionalization and vectorization of this core is 2,3-Dimethyl-2H-indazole-4-boronic acid and its corresponding pinacol ester. This whitepaper provides an in-depth mechanistic guide to the physicochemical properties, catalytic integration, and pharmaceutical applications of these critical building blocks, designed specifically for researchers and drug development professionals.
Chemical Identity & Structural Significance
The strategic positioning of the boronic acid moiety at the C4 position of the 2,3-dimethyl-2H-indazole core allows for precise cross-coupling during structure-based drug design. Unlike 1H-indazoles, the 2H-indazole tautomer is "locked" by the N2-methyl group. This structural feature enhances lipophilicity, improves blood-brain barrier (BBB) penetrance, and eliminates hydrogen-bond donor liabilities that often lead to rapid Phase II metabolism (e.g., glucuronidation)[1].
In synthetic workflows, this compound is utilized in two primary forms:
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The Free Acid (CAS: 2304634-35-1): Utilized for immediate aqueous couplings but prone to trimeric boroxine formation and dehydration[2].
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The Pinacol Ester (CAS: 1310383-43-7): The preferred derivative for complex library synthesis due to its steric shielding, which prevents protodeboronation and allows for purification via standard silica gel chromatography[3].
Physicochemical Profiling
To optimize synthetic routing, it is critical to understand the differential properties of the free acid versus the esterified form.
| Property | Free Boronic Acid | Pinacol Ester (Bpin) |
| CAS Number | 2304634-35-1[4] | 1310383-43-7[5] |
| Molecular Formula | C9H11BN2O2 | C15H21BN2O2 |
| Molecular Weight | 190.01 g/mol | 272.15 g/mol |
| Oligomerization Risk | High (Forms boroxines) | None (Sterically protected) |
| Chromatographic Stability | Poor (Streaks heavily on SiO₂) | Excellent (Elutes cleanly) |
| Transmetalation Kinetics | Fast (Direct activation) | Moderate (Requires pre-hydrolysis) |
Mechanistic Role in Cross-Coupling
Figure 1: Catalytic workflow of the Suzuki-Miyaura coupling utilizing 2,3-dimethyl-2H-indazole-4-boronic acid.
Experimental Methodology: High-Fidelity Suzuki-Miyaura Coupling
As a self-validating system, the following protocol incorporates thermodynamic controls and in-process analytical checkpoints to guarantee high yields and prevent homocoupling.
Materials: 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester (CAS 1310383-43-7)[3], Aryl Halide (1.0 eq), XPhos Pd G3 (0.05 eq), K₃PO₄ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).
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Step 1: Rigorous Degassing (Causality: Prevention of Homocoupling)
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Action: Suspend the aryl halide and boronic ester (1.1 eq) in 1,4-Dioxane. Sparge the solvent with ultra-pure N₂ for 15 minutes.
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Causality: Molecular oxygen acts as an oxidant, driving the undesired homocoupling of the boronic ester into a bi-indazole byproduct. Degassing isolates the thermodynamic driving force strictly to the cross-coupling pathway.
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Step 2: Base and Catalyst Introduction
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Action: Add aqueous K₃PO₄ (sparged) followed by XPhos Pd G3. Seal the vessel and heat to 90°C.
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Causality: K₃PO₄ is selected over Na₂CO₃ because its higher basicity efficiently generates the reactive boronate complex from the pinacol ester without requiring elevated temperatures that induce protodeboronation of the electron-rich indazole.
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Step 3: Self-Validating Analytical Checkpoint
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Action: At t = 2 hours, extract a 10 µL aliquot, quench with 100 µL of 1M HCl, dilute with MeCN, and analyze via LC-MS.
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Validation: The system is validated if the LC-MS trace shows >95% consumption of the aryl halide and the appearance of the product mass [M+H]⁺. If unreacted boronic ester remains alongside unreacted aryl halide, catalyst deactivation has occurred (triggering a requirement for an additional 0.02 eq of Pd).
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Step 4: Workup and Isolation
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Action: Filter the crude mixture through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
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Application in Drug Discovery
The 2,3-dimethyl-2H-indazole motif is a cornerstone in the development of highly selective targeted therapies.
Kinase Inhibition (Oncology & Angiogenesis) The indazole core acts as a privileged scaffold for kinase inhibitors[1]. The N2-methyl group locks the conformation, allowing the N1 nitrogen to act as a precise hydrogen-bond acceptor within the ATP-binding hinge region of kinases. Derivatives synthesized from the C4-boronic acid have demonstrated sub-micromolar IC₅₀ values against SGK1, Tie2, and SRC kinases, which are critical targets in tumor angiogenesis and metastasis[6]. Furthermore, this scaffold is a structural relative to FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors like Pazopanib[1].
Positive Allosteric Modulators (Neurology) Beyond oncology, the 2,3-dimethyl-2H-indazole core has been heavily utilized in the discovery of Muscarinic Acetylcholine Receptor 4 (M4) Positive Allosteric Modulators (PAMs)[7]. Researchers have utilized this core to replace older, metabolically susceptible pyridazine scaffolds, resulting in tricyclic chemotypes with low nanomolar potency and significantly extended half-lives in vivo[7].
Figure 2: Logical relationship of 2H-indazole derivatives in kinase domain blockade and angiogenesis inhibition.
References
- Boric acid and esters | Products - 001CHEMICAL. 001chemical.com.
- CAS No. 2304634-35-1, (2,3-dimethylindazol-4-yl)boronic acid - 001CHEMICAL. 001chemical.com.
- 2H-吲唑-4-硼酸频哪醇酯 - 韶远 (2,3-Dimethyl-2H-indazole-4-boronic Acid Pinacol Ester). shao-yuan.com.
- 4-(四甲基-1,3,2-二氧杂硼烷-2-基)-2H-吲唑 - 摩熵化学. molaid.com.
- Indazoles in Drug Discovery - PharmaBlock. pharmablock.com.
- Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors - PubMed. nih.gov.
- Discovery of structurally distinct tricyclic M4 positive allosteric modul
Sources
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